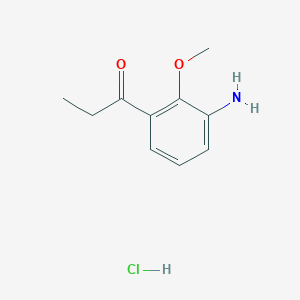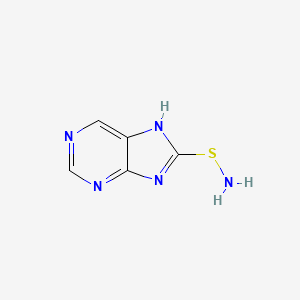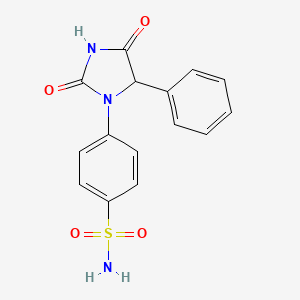
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is known for its unique structure, which includes an amino group and a methoxy group attached to a phenyl ring, along with a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride typically involves the reaction of 3-amino-2-methoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of reductive amination, where the aldehyde is reacted with a reducing agent such as sodium borohydride in the presence of a suitable amine. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The hydrochloride salt form is often obtained by treating the free base with hydrochloric acid, followed by crystallization.
化学反応の分析
Types of Reactions
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 1-(3-Amino-2-methoxyphenyl)ethanone
- 1-(3-Amino-2-methoxyphenyl)butan-1-one
- 1-(3-Amino-2-methoxyphenyl)pentan-1-one
Uniqueness
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride is unique due to its specific combination of functional groups and its reactivity profile. The presence of both an amino and a methoxy group on the phenyl ring, along with the propanone backbone, gives it distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
1-(3-amino-2-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-9(12)7-5-4-6-8(11)10(7)13-2;/h4-6H,3,11H2,1-2H3;1H |
InChIキー |
GVPCNKFEPJCECE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)




![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)

![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)


